![molecular formula C21H26N2O7S2 B2559534 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-38-3](/img/structure/B2559534.png)
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as BMD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMD is a spirocyclic compound that contains two sulfone groups and an oxa-diazaspiro ring system. The compound is known for its unique structural features and its ability to interact with biological systems.
Aplicaciones Científicas De Investigación
Subheading Occupational Exposure to Bisphenol A (BPA) and Associated Health Effects
Bisphenol A (BPA), a chemical structurally similar to the compound , has been extensively used worldwide and can interfere with or mimic estrogenic hormones, leading to various biological responses. The review by Ribeiro, Ladeira, and Viegas (2017) highlights the occupational exposure to BPA and its potential health risks. Workers exposed to BPA have significantly higher BPA levels than those environmentally exposed, and prolonged exposure time is associated with increased detection rates of serum BPA. Health effects linked to BPA exposure include male sexual dysfunction, endocrine disruption, DNA methylation changes, and significant effects on offspring when parents are exposed during pregnancy (Ribeiro, Ladeira, & Viegas, 2017).
Environmental Pollutants and Male Infertility
Subheading Impact of Plasticizers on Male Infertility
Plasticizers like BPA, 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP) are known endocrine disruptors. Lagos-Cabré and Moreno (2012) discuss how these chemicals, commonly found in plastics, act like hormones in the endocrine system and disrupt normal hormonal functions. In males, these endocrine disruptors target developing testes during puberty, leading to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. The review proposes a molecular model to explain these effects, emphasizing the need for a better understanding of the mechanisms involved and the potential health implications of exposure to these environmental pollutants (Lagos-Cabré & Moreno, 2012).
Dental Materials and Xenoestrogenicity
Subheading Xenoestrogenicity Concerns in Dental Materials
BPA and its derivatives, which are structurally related to the compound in focus, are components in some dental materials. Discussions around the xenoestrogenicity (chemicals mimicking estrogen) of these materials have been prominent. Ruse Nd (1997) critically reviewed the available literature and concluded that there is no substantial reason to change the clinical application of these dental materials based on current xenoestrogenicity concerns. The review provides reassurance about the safety of these materials in dental applications, but it also underscores the importance of ongoing research and monitoring of potential health impacts (Ruse Nd, 1997).
Propiedades
IUPAC Name |
4,8-bis[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-17-3-7-19(8-4-17)31(24,25)22-13-11-21(12-14-22)23(15-16-30-21)32(26,27)20-9-5-18(29-2)6-10-20/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOUCGMZKOWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

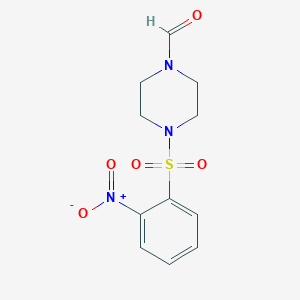
![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
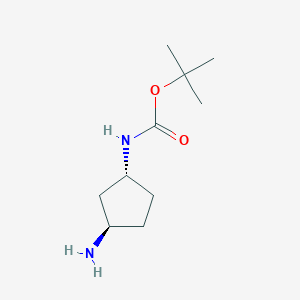
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
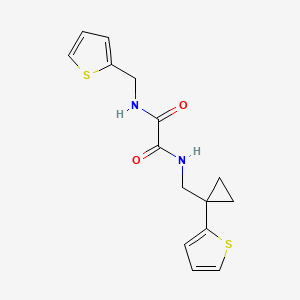
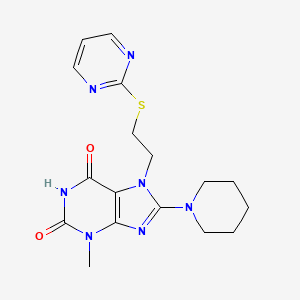
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
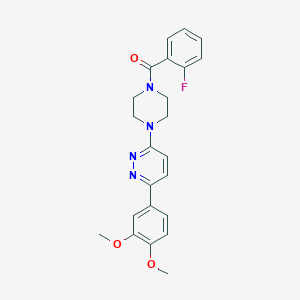
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)

